2-chloro-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]acetamide
Description
Chemical Identity 2-Chloro-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]acetamide (CAS: 1955558-17-4) is a sulfoximine-containing acetamide derivative. Its molecular formula is C₅H₁₁ClN₂O₂S, with a molecular weight of 198.67 g/mol and an XLogP3 value of 1.1, indicating moderate lipophilicity . The compound features a chloroacetamide backbone substituted with a dimethylamino group and a methyl oxo-sulfanylidene moiety (a sulfoximine group), which confers unique electronic and steric properties. This structure is rare in commercial compounds, positioning it as a specialized reagent in medicinal chemistry and agrochemical research .
Synthesis and Applications
Synthesis typically involves the reaction of chloroacetyl chloride with sulfoximine precursors under controlled conditions. The sulfoximine group enhances hydrogen-bonding capacity and metabolic stability, making the compound valuable in drug discovery for targeting enzymes or receptors requiring precise electronic interactions .
Properties
IUPAC Name |
2-chloro-N-(dimethylamino-methyl-oxo-λ6-sulfanylidene)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClN2O2S/c1-8(2)11(3,10)7-5(9)4-6/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVHWEUPCMYLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=NC(=O)CCl)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The mode of action of 2-chloro-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]acetamide is currently unknown. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biological Activity
2-Chloro-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]acetamide, with the CAS number 1855705-79-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 169.63 g/mol
- Structure : The compound contains a chloro group, a dimethylamino group, and a sulfanylidene moiety, which contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds in the acetamide family have shown effectiveness against various bacterial strains.
- Analgesic Properties : Some derivatives have been evaluated for their analgesic activity, particularly through molecular docking studies targeting cyclooxygenase (COX) enzymes.
Case Studies and Research Findings
-
Analgesic Activity Evaluation :
A study evaluated the analgesic effects of synthesized derivatives of 2-chloro-N,N-diphenylacetamide. The compounds were tested using an in vivo hot plate model, comparing their effects with diclofenac sodium as a standard drug. The results indicated significant analgesic activity for certain derivatives.This study suggests that derivatives like AKM-2 may serve as potential analgesics due to their ability to inhibit COX enzymes effectively .Group Administered Dose (mg/kg) Reaction Time (min., mean ± SEM) Control 5 ml/kg 2.47 ± 0.10 Diclofenac 50 mg/kg 6.72 ± 0.19*** AKM-1 200 mg/kg 3.14 ± 0.16** AKM-2 200 mg/kg 4.34 ± 0.20** -
Molecular Docking Studies :
Molecular docking studies have been performed to assess the binding affinity of various acetamide derivatives to COX-1 and COX-2 enzymes. These studies help in understanding the mechanism of action and potential therapeutic applications of these compounds. -
Synthesis and Characterization :
The synthesis of these compounds typically involves multi-step reactions using starting materials such as chloroacetyl chloride and dimethylamine. Characterization techniques like NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
Chloroacetamide derivatives are widely used as herbicides. Key analogues include:
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Substituents | Application |
|---|---|---|---|---|---|
| Alachlor (15972-60-8) | C₁₄H₂₀ClNO₂ | 269.77 | 3.8 | 2,6-Diethylphenyl, methoxymethyl | Pre-emergent herbicide |
| Dimethenamid (87674-68-8) | C₁₂H₁₈ClNO₂S | 275.79 | 2.9 | 2,4-Dimethyl-3-thienyl, 2-methoxyethyl | Herbicide |
| Target Compound (1955558-17-4) | C₅H₁₁ClN₂O₂S | 198.67 | 1.1 | Dimethylamino, methyl oxo-sulfanylidene | Research chemical |
Key Differences :
- Substituents : Unlike alachlor and dimethenamid, which have bulky aryl/thienyl groups, the target compound’s sulfoximine group introduces a planar, electron-deficient region. This reduces steric hindrance and increases polarity, making it less suited for herbicidal use (which requires lipophilicity for soil penetration) but more applicable in medicinal chemistry .
- XLogP3 : The target’s lower lipophilicity (1.1 vs. 2.9–3.8) reflects reduced membrane permeability, aligning with its role in controlled biochemical assays rather than field applications .
Pharmaceutical Analogues
2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide (HB024, CAS: N/A):
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Derivatives :
- Example : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (C₁₉H₁₇Cl₂N₃O₂).
- Key Feature : A pyrazolone ring replaces the sulfoximine, enabling metal coordination. Such derivatives are used in ligand design but exhibit lower thermal stability compared to sulfoximines .
Physicochemical and Functional Comparisons
| Property | Target Compound | Alachlor | HB024 (Pyridinyl) | Dimethenamid |
|---|---|---|---|---|
| Hydrogen-Bond Acceptors | 4 | 2 | 3 | 3 |
| Rotatable Bonds | 3 | 6 | 2 | 5 |
| Bioactivity | Enzyme inhibition | Herbicidal | Kinase inhibition | Herbicidal |
Discrepancies and Limitations
- CAS Variants: and –7 list conflicting CAS numbers (1955558-17-4 vs. 1855705-79-1) and molecular formulas (C₅H₁₁ClN₂O₂S vs. C₄H₈ClNO₂S). This may reflect supplier-specific synthesis routes or typographical errors, necessitating further analytical validation .
- Application Data: Limited peer-reviewed studies on the target compound exist, with most data sourced from supplier catalogs. Robust pharmacological or agrochemical data are absent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
